Molecular Weight Comparison vs. Non-Phenyl Analog: Higher MW Offers Distinct Physicochemical Profile
The target compound possesses a molecular weight (MW) of 328.31 g/mol, which is 76.10 g/mol higher than the non-phenyl analog (4-methyl-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl)-acetic acid (MW 252.21 g/mol, CAS 88768-46-1) [1]. This difference corresponds to the phenyl substituent at the acetic acid alpha-position, adding significant steric bulk and lipophilicity.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 328.31 g/mol |
| Comparator Or Baseline | 252.21 g/mol for (4-methyl-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl)-acetic acid (CAS 88768-46-1) |
| Quantified Difference | +76.10 g/mol (+30.2%) |
| Conditions | Calculated from molecular formula C14H11F3N2O2S vs. C8H7F3N2O2S |
Why This Matters
The 30% higher molecular weight alters passive membrane permeability and protein binding potential, making it a distinct chemical probe for target engagement studies compared to the lower-MW analog.
- [1] Kuujia.com. (2023). (4-Methyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid. CAS 87125-98-2. View Source
